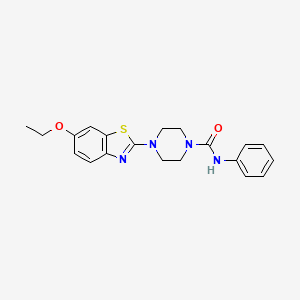
Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities against various pathogens, showing promise in this field. For example, new quinazolines were assessed for their effectiveness against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger (Desai, Shihora, & Moradia, 2007). This suggests that related compounds could be explored for their antimicrobial properties.
Green Synthesis and Antifungal Activity
The green synthesis approach has been applied to quinazolinone derivatives, leading to the discovery of compounds with significant antimicrobial and antifungal activities. These syntheses utilize environmentally friendly methods, demonstrating the potential of quinazolinones in developing new antimicrobial strategies with reduced environmental impact (Bhat, Shalla, & Dongre, 2015).
Molecular and Crystal Structures
The molecular and crystal structures of certain quinazolinone derivatives have been elucidated, contributing to our understanding of their chemical behavior and potential for further modification and application in various scientific fields. Studies involving X-ray structural analysis provide valuable insights into the compound's configurations, which can influence their biological activity and interaction with biological targets (Rudenko et al., 2013).
Anticancer Activity
Quinazolinone derivatives have also been explored for their potential anticancer activity. Through various synthetic routes, compounds have been designed to test against cancer cell lines, including breast cancer. This research area highlights the therapeutic potential of quinazolinones in oncology, offering a basis for the development of novel anticancer agents (Gaber et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 2-amino-3-phenylpropanoic acid with ethyl acetoacetate to form ethyl 3-(2-aminopropionyl)acrylate. This intermediate is then reacted with thiourea to form 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. The acid is then esterified with methyl alcohol to form the final product.", "Starting Materials": [ "2-amino-3-phenylpropanoic acid", "ethyl acetoacetate", "thiourea", "methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenylpropanoic acid with ethyl acetoacetate to form ethyl 3-(2-aminopropionyl)acrylate", "Step 2: Reaction of ethyl 3-(2-aminopropionyl)acrylate with thiourea to form 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Step 3: Esterification of 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with methyl alcohol to form Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" ] } | |
CAS-Nummer |
946241-41-4 |
Molekularformel |
C22H23N3O4S |
Molekulargewicht |
425.5 |
IUPAC-Name |
methyl 4-oxo-3-[3-oxo-3-(2-phenylpropylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-6-4-3-5-7-15)13-23-19(26)10-11-25-20(27)17-9-8-16(21(28)29-2)12-18(17)24-22(25)30/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,30) |
InChI-Schlüssel |
VSFFEIZZCNTFRQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2738015.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)
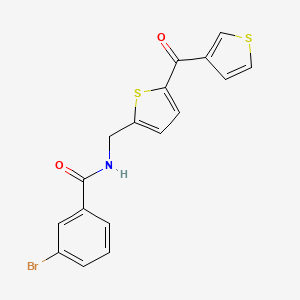
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)
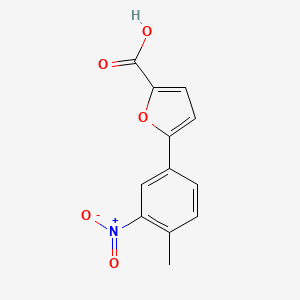
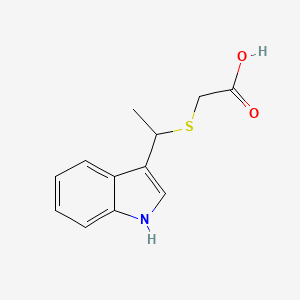
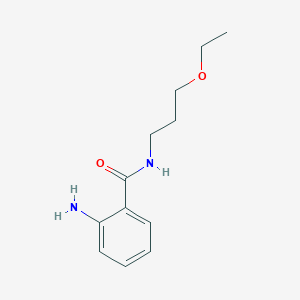
![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)
